molecular formula C19H16Cl2O B2527508 1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one CAS No. 2034340-09-3

1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one

Cat. No.: B2527508
CAS No.: 2034340-09-3
M. Wt: 331.24
InChI Key: YRVZTGULVHSALF-UHFFFAOYSA-N
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Description

1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one is a useful research compound. Its molecular formula is C19H16Cl2O and its molecular weight is 331.24. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Analysis

Polychlorinated naphthalenes (PCNs), which include chloronaphthalenes, are widespread global environmental pollutants. They accumulate in biota and can contribute to the aryl hydrocarbon (Ah) receptor-mediated mechanism of toxicity. These compounds' sources include technical PCN formulations, polychlorinated biphenyl formulations, and thermal processes in the presence of chlorine (Falandysz, 1998).

Organic Synthesis and Characterization

  • Hydrogen Bonding Effects: The study of catechols and naphthalene diols has revealed insights into hydrogen bonding's role in affecting H-atom donating abilities. This research is relevant for understanding the chemical properties of hydroxyl-containing naphthalene derivatives (Foti, Barclay, & Ingold, 2002).
  • Synthesis of Derivatives: N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, have been synthesized and characterized, highlighting methods to modify naphthalene cores for various applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Theoretical Studies and Mechanisms

  • Formation Mechanisms in Extreme Conditions: The formation mechanisms of naphthalene and indene have been studied in various extreme conditions, including combustion flames and the interstellar medium. This research provides insights into PAH formation and growth in different environments (Mebel, Landera, & Kaiser, 2017).

Properties

IUPAC Name

1,1-dichloro-6-(2-phenylpropan-2-yl)naphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2O/c1-18(2,14-6-4-3-5-7-14)15-9-10-16-13(12-15)8-11-17(22)19(16,20)21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVZTGULVHSALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2)C(C(=O)C=C3)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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